4'-Hydroxytamoxifen is a major active metabolite of tamoxifen [(Z)-2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine], a selective estrogen receptor modulator (SERM) widely used in the treatment and chemoprevention of breast cancer. [] It exhibits more potent estrogen agonist/antagonist activity than tamoxifen itself. [] In scientific research, 4'-hydroxytamoxifen is primarily utilized as a research tool for studying estrogen receptor (ER) function and signaling pathways. [] It is also employed in investigations concerning estrogen-related mechanisms in various cellular processes and disease models. [, , , , ]
4'-Hydroxytamoxifen can be synthesized through various methods. One approach involves the α-hydroxylation of tamoxifen by rat liver microsomes, resulting in the formation of alpha-hydroxytamoxifen, which is subsequently converted to 4'-hydroxytamoxifen. [] Another method involves direct 4-hydroxylation of tamoxifen catalyzed by cytochrome P450 enzymes, particularly CYP2D6 in humans. [, , ] Specific details and parameters for these synthesis methods can be found in the referenced papers.
The molecular structure of 4'-hydroxytamoxifen is characterized by the presence of a hydroxyl group at the 4' position of the phenyl ring in the tamoxifen molecule. [] This structural modification contributes to its enhanced antiestrogenic potency compared to tamoxifen. [] Molecular mechanics calculations suggest that the 4-substitution affects the stability of the carbocation formed from the alpha-hydroxylated metabolite, influencing its reactivity with DNA. []
4'-Hydroxytamoxifen undergoes various chemical reactions relevant to its biological activity. It can be sulfated by human cytosolic sulfotransferases, primarily SULT1E1, resulting in its inactivation. [] It can also form DNA adducts following activation by horseradish peroxidase (HRP)/H2O2, primarily targeting guanines. [] The reactivity of alpha-hydroxylated 4'-hydroxytamoxifen with DNA has been compared to other metabolites, demonstrating its higher reactivity and potential genotoxicity. []
4'-Hydroxytamoxifen exerts its effects by binding to ERα and modulating its transcriptional activity. [, , , , ] Unlike estradiol, which promotes ERα activation, 4'-hydroxytamoxifen acts as an antagonist, blocking estrogen-induced gene expression in specific tissues. [, , , , ] Studies have shown that it can also trans-repress nuclear factor-κB (NF-κB) activity in human osteoblastic U2-OS cells through ERα. [] Additionally, 4'-hydroxytamoxifen has been shown to induce conformational changes in the full-length ERα dimer complex, affecting the positions of the carboxyl termini. []
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: